![molecular formula C22H26ClN3O3 B236943 Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member BTK. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mécanisme D'action
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its cognate antigen. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation.
Inhibition of BTK by this compound leads to disruption of B-cell receptor signaling and subsequent inhibition of B-cell survival and proliferation. This compound has been shown to induce apoptosis in B-cell lymphoma cells through inhibition of BTK.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in biochemical assays. In preclinical studies, this compound has shown efficacy in various B-cell lymphoma models, including diffuse large B-cell lymphoma, mantle cell lymphoma, and follicular lymphoma. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. The most common adverse events associated with this compound include diarrhea, fatigue, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for BTK. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
One limitation of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to formulate this compound for in vivo studies. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For the development of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include combination therapy for the treatment of B-cell malignancies and potential applications in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-ethylpiperazine with 4-chlorobenzoic acid to form 4-(4-ethylpiperazin-1-yl)benzoic acid, which is then reacted with 4-chlorophenylacetyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoic acid. The final step involves the esterification of the carboxylic acid with methyl iodide to form this compound.
Applications De Recherche Scientifique
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various B-cell lymphoma models. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown promising results in patients with relapsed or refractory B-cell lymphoma. In a phase 1 study, this compound showed a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. This compound is currently being evaluated in several phase 2 clinical trials for the treatment of B-cell malignancies.
Propriétés
Formule moléculaire |
C22H26ClN3O3 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
Clé InChI |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



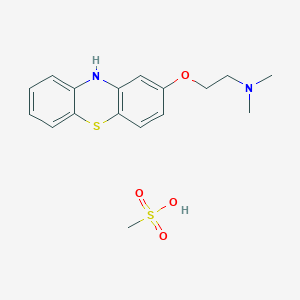

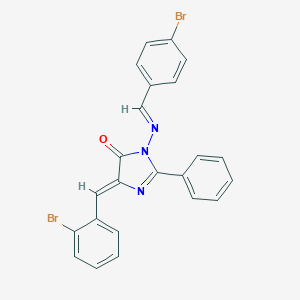
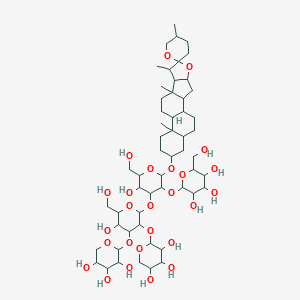
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
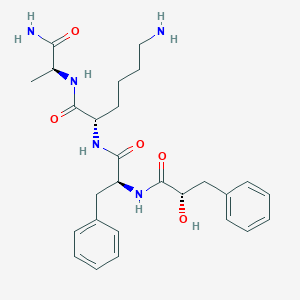
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)

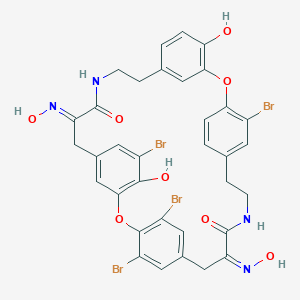
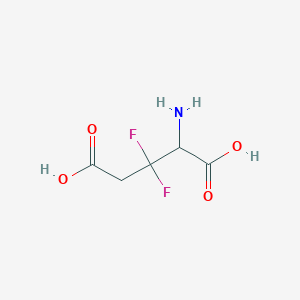
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
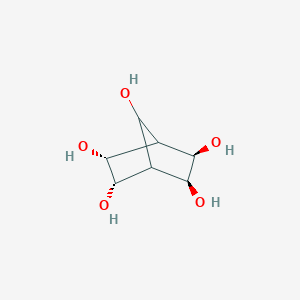
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)